lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate
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Overview
Description
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate is a compound that combines lithium with an indole derivative. Indole derivatives are known for their wide range of biological activities, making this compound of interest in various scientific fields .
Preparation Methods
The synthesis of lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate typically involves the reaction of an indole derivative with a formate compound in the presence of lithium ions. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield .
Chemical Reactions Analysis
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized indole derivatives.
Reduction: Reducing agents can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The indole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions.
Medicine: Indole derivatives have shown potential in drug development, and this compound could be explored for therapeutic applications.
Mechanism of Action
The mechanism of action of lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate involves its interaction with biological molecules. The indole moiety can bind to various receptors and enzymes, influencing cellular pathways. Lithium ions are known to affect neurotransmitter release and signal transduction, which could contribute to the compound’s overall effects .
Comparison with Similar Compounds
- Indole-3-acetic acid
- Lithium carbonate
- Indole-3-butyric acid
Properties
CAS No. |
2680534-91-0 |
---|---|
Molecular Formula |
C11H9LiN2O3 |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
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